molecular formula C7H4BrClO3S B6199954 4-bromo-2-formylbenzene-1-sulfonyl chloride CAS No. 2703780-94-1

4-bromo-2-formylbenzene-1-sulfonyl chloride

Cat. No.: B6199954
CAS No.: 2703780-94-1
M. Wt: 283.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-formylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-bromo-2-formylbenzene-1-sulfonyl chloride typically begins with 4-bromobenzene-1-sulfonyl chloride.

    Formylation Reaction: The formylation of 4-bromobenzene-1-sulfonyl chloride can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often at room temperature or slightly elevated temperatures, to ensure the selective formylation of the benzene ring.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-bromo-2-formylbenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines and alcohols.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The bromine atom allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Sulfonamides or sulfonate esters.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-bromo-2-formylbenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Bioconjugation: The sulfonyl chloride group allows for the conjugation of biomolecules, facilitating the study of biological processes.

Industry:

    Material Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

    Agrochemicals: The compound is employed in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-bromo-2-formylbenzene-1-sulfonyl chloride primarily involves its reactive functional groups:

    Sulfonyl Chloride Group: This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in bioconjugation and drug development.

    Formyl Group: The formyl group can undergo various chemical transformations, including oxidation and reduction, which are essential in synthetic chemistry.

    Bromine Atom: The bromine atom facilitates coupling reactions, enabling the formation of complex organic molecules.

Comparison with Similar Compounds

    4-bromobenzene-1-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain synthetic applications.

    2-formylbenzenesulfonyl chloride: Lacks the bromine atom, limiting its use in coupling reactions.

    4-chloro-2-formylbenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.

Uniqueness:

4-bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, formyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various fields of research and industry.

Properties

CAS No.

2703780-94-1

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.